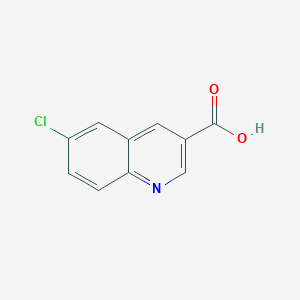

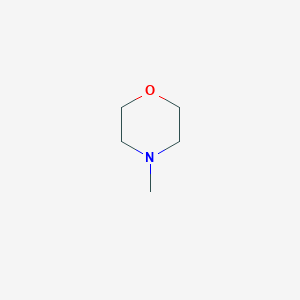

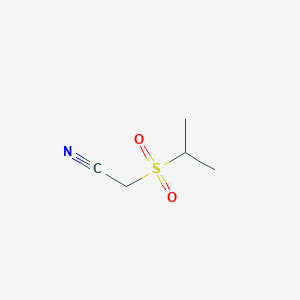

![molecular formula C6H4FN3 B044439 6-Fluoroimidazo[1,2-b]pyridazine CAS No. 113501-27-2](/img/structure/B44439.png)

6-Fluoroimidazo[1,2-b]pyridazine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of imidazo[1,2-b]pyridazine derivatives has been reported through various methods, including the condensation of amino pyridazine with bromoacetophenones followed by alkylation, as demonstrated in the synthesis of 6-chloro-3-methoxy(and ethoxy)-2-phenyl[and (variously substituted phenyl), thienyl, and naphthalenyl] imidazo[1,2-b]pyridazines and a 6-fluoro analogue (Barlin et al., 1988).

Molecular Structure Analysis

The structural analysis of imidazo[1,2-b]pyridazine derivatives often involves nuclear magnetic resonance (nmr) spectroscopy and X-ray crystallography to elucidate their molecular frameworks and confirm the position of the fluoro group within the heterocyclic system (Barlin et al., 1996).

Chemical Reactions and Properties

Imidazo[1,2-b]pyridazines undergo various chemical reactions, including the Mannich reaction and condensation reactions that demonstrate the reactivity of the heterocyclic system. These reactions are pivotal for the modification and functionalization of the core structure for further chemical and pharmacological studies (Lombardino, 1968).

Physical Properties Analysis

The physical properties of imidazo[1,2-b]pyridazines, such as solubility, melting points, and boiling points, are determined through standard physicochemical experimental procedures. These properties are essential for understanding the compound's behavior in different environments and for its formulation in various applications.

Chemical Properties Analysis

The chemical properties, including acidity constants and the ability to undergo nucleophilic substitution reactions, are crucial for understanding the chemical behavior of 6-Fluoroimidazo[1,2-b]pyridazine derivatives. These properties impact the compound's reactivity, stability, and potential biological activity (Lombardino, 1968).

Applications De Recherche Scientifique

Drug Molecules

- Field : Medicinal Chemistry

- Application : Imidazo[1,2-b]pyridazine derivatives have good biological activity and have been widely studied in drug molecules .

- Methods : A new compound, ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate, was synthesized. The title compound was characterized by spectroscopic techniques .

- Results : The structure of the synthesized compounds is novel compared with the previous imidazoles and pyrazines .

Kinase Inhibitor

- Field : Biochemistry

- Application : The successful kinase inhibitor bonatinib has aroused people’s strong interest in exploring new derivatives of imidazo[1,2-b]pyridazine .

Antifungal

- Field : Pharmacology

- Application : Some imidazo[1,2-b]pyridazine derivatives show antifungal activity .

Anti-diabetes

- Field : Endocrinology

- Application : Some imidazo[1,2-b]pyridazine derivatives show anti-diabetes activity .

Antiparasitic

- Field : Parasitology

- Application : Some imidazo[1,2-b]pyridazine derivatives show antiparasitic activity .

Anti-inflammatory

- Field : Immunology

- Application : Some imidazo[1,2-b]pyridazine derivatives show anti-inflammatory activity .

Cardiovascular Drugs

- Field : Cardiology

- Application : Pyridazinone, a derivative of pyridazine, was initially exploited in search of cardiovascular drugs .

Agrochemicals

Antimicrobial

- Field : Microbiology

- Application : A substantial number of pyridazinones have been reported to possess antimicrobial activity .

Antitubercular

Analgesic

- Field : Pharmacology

- Application : Pyridazinones have been found to have analgesic (pain-relieving) properties .

Antidepressant–Anxiolytic

- Field : Psychiatry

- Application : Some pyridazinones have shown antidepressant and anxiolytic (anxiety-reducing) effects .

Anti-proliferative Activity

- Field : Oncology

- Application : Some imidazo[1,2-b]pyridazine derivatives show anti-proliferative activity .

Acetylcholinesterase Inhibitors

- Field : Neurology

- Application : Imidazo[1,2-b]pyridazine derivatives can also be used as novel ligands with high affinity for gamma-hydroxybutyric acid (GHB) binding sites .

Bronchodilatory (for Asthma) and Anti-allergic

- Field : Pulmonology

- Application : Some imidazo[1,2-b]pyridazine derivatives have shown bronchodilatory (for asthma) and anti-allergic effects .

Antifeedant

- Field : Entomology

- Application : Some imidazo[1,2-b]pyridazine derivatives have shown antifeedant activity .

Inhibition of Linolenic Acid

- Field : Biochemistry

- Application : Some imidazo[1,2-b]pyridazine derivatives have shown activity for the inhibition of linolenic acid .

Activity for Neurological Disorders

Orientations Futures

The imidazo[1,2-b]pyridazine scaffold, to which “6-Fluoroimidazo[1,2-b]pyridazine” belongs, can provide a variety of bioactive molecules and is an important heterocyclic nucleus . Given the wide variety of imidazo[1,2-b]pyridazine derivatives and their diverse biological activities, there is strong interest in exploring new derivatives of imidazo[1,2-b]pyridazine .

Propriétés

IUPAC Name |

6-fluoroimidazo[1,2-b]pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FN3/c7-5-1-2-6-8-3-4-10(6)9-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URQYCXJSMFGDRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN2C1=NC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80569009 | |

| Record name | 6-Fluoroimidazo[1,2-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoroimidazo[1,2-b]pyridazine | |

CAS RN |

113501-27-2 | |

| Record name | 6-Fluoroimidazo[1,2-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

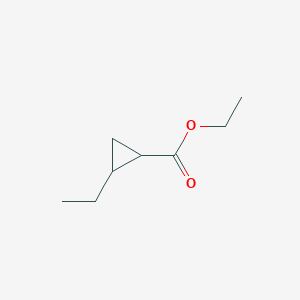

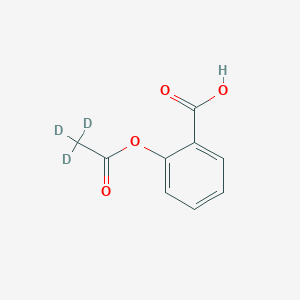

![Thieno[3,2-b]pyridin-6-amine](/img/structure/B44365.png)

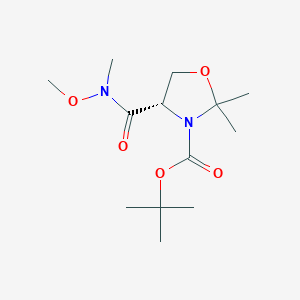

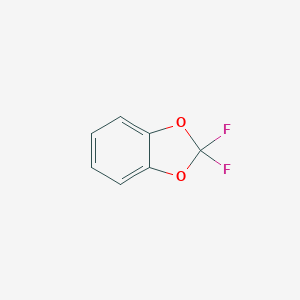

![12H-Dibenzo[d,g][1,3,2]dioxaphosphocin, 2,4,8,10-tetrakis(1,1-dimethylethyl)-6-fluoro-12-methyl-](/img/structure/B44378.png)

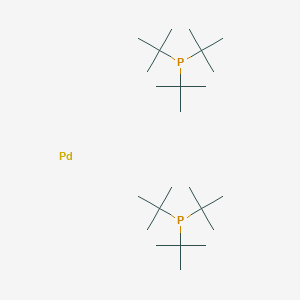

![4-(2-(2-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethoxy)ethyl)morpholine](/img/structure/B44383.png)

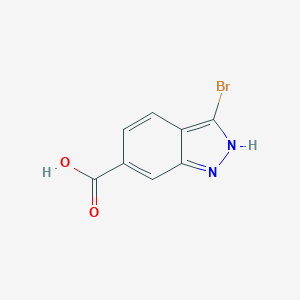

![4-[(Dimethylamino)methyl]-1,3-thiazol-2-amine](/img/structure/B44390.png)